molecular formula C23H45N7O12 B12372694 2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine

2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine

Cat. No.: B12372694
M. Wt: 611.6 g/mol
InChI Key: YBLZHQMZCRPDJV-CJSORORHSA-N
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Description

The compound “2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes guanidine, hydroxyl, and amino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or amino acids, which undergo a series of chemical transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using automated synthesizers. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biology, the compound is studied for its potential role in cellular processes. Its guanidine group is known to interact with various biomolecules, influencing cellular signaling pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal cellular signaling.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The guanidine group, in particular, is known to form strong hydrogen bonds and ionic interactions, influencing the activity of target molecules. The pathways involved often include key signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Arginine: A naturally occurring amino acid with a guanidine group.

    Guanidine hydrochloride: A simple guanidine compound used in protein denaturation studies.

    Streptomycin: An antibiotic with a complex structure that includes guanidine and hydroxyl groups.

Uniqueness

The uniqueness of the compound lies in its combination of multiple functional groups and stereochemistry, which allows for specific interactions with biological targets. This makes it distinct from simpler guanidine compounds and other complex molecules with different functional groups.

Properties

Molecular Formula

C23H45N7O12

Molecular Weight

611.6 g/mol

IUPAC Name

2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine

InChI

InChI=1S/C23H45N7O12/c1-7-23(38,6-32)17(41-22(3)15(28-4)13(36)10(33)8(5-31)40-22)18(39-7)42-21(2)14(30-20(26)27)11(34)9(29-19(24)25)12(35)16(21)37/h7-18,28,31-38H,5-6H2,1-4H3,(H4,24,25,29)(H4,26,27,30)/t7-,8-,9?,10-,11+,12-,13+,14-,15-,16+,17-,18+,21+,22-,23+/m0/s1

InChI Key

YBLZHQMZCRPDJV-CJSORORHSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H](C([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)C)O[C@]3([C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)C)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2(C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)C)OC3(C(C(C(C(O3)CO)O)O)NC)C)(CO)O

Origin of Product

United States

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